molecular formula C13H14F2N2O3 B2831799 N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251560-65-2

N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2831799
CAS No.: 1251560-65-2
M. Wt: 284.263
InChI Key: MORQAJQZTFMCTE-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide-based compound designed for investigative applications in chemical biology and pharmaceutical research. This molecule integrates a 2,4-difluorophenyl moiety and a cyclopropyl unit featuring a hydroxymethyl group, a structure often employed to explore steric and electronic effects on target binding. The oxalamide scaffold is recognized for its potential as a molecular bridge, facilitating specific hydrogen-bonding interactions with biological targets. Researchers can utilize this compound as a key intermediate or building block in the development of novel enzyme inhibitors or as a molecular probe for studying protein-protein interactions. Its structural features make it a candidate for investigating modulation pathways in various disease models. Specific research applications and mechanistic action are under investigation and will be updated as new scientific data emerges. This product is for research purposes only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c14-8-1-2-10(9(15)5-8)17-12(20)11(19)16-6-13(7-18)3-4-13/h1-2,5,18H,3-4,6-7H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORQAJQZTFMCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl moiety can be synthesized via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving formaldehyde and a base.

    Coupling with Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the cyclopropyl intermediate.

    Formation of the Oxalamide: The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the difluorophenyl-cyclopropyl intermediate with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can participate in various substitution reactions, particularly nucleophilic aromatic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms on the difluorophenyl ring.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of oxamides, characterized by the presence of an oxamide functional group. Its molecular formula is C14H16F2N2O2, with a molecular weight of 284.26 g/mol. The unique structural features include:

  • Difluorophenyl moiety : This component may enhance biological activity through improved binding affinity to target sites.
  • Cyclopropyl group : Known for its strain and reactivity, this group can influence the compound's interaction with biological molecules.

Biological Applications

Research indicates that N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has potential applications in several areas:

Medicinal Chemistry

Oxamides are often explored for their biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
  • Receptor Modulation : Its unique structure could allow it to modulate receptor activity, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Organic Synthesis

Due to its distinct chemical properties, this compound can serve as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Mechanism of Action

The mechanism by which N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, potentially inhibiting or activating them. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the cyclopropyl group might confer rigidity to the molecule, affecting its overall conformation and interaction with targets.

Comparison with Similar Compounds

Antiviral Oxalamides Targeting HIV Entry

Several oxalamides in and , such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 6) , share structural motifs with the target compound. Key comparisons include:

Feature Target Compound HIV-Targeting Analogues
Aromatic Substituent 2,4-Difluorophenyl (electron-withdrawing, small size) 4-Chlorophenyl or 4-chloro-3-fluorophenyl (moderate lipophilicity, larger size)
N2 Substituent Cyclopropane with hydroxymethyl (ring strain, polar group) Piperidine/pyrrolidine-thiazole hybrids (bulky, heterocyclic, variable polarity)
Biological Activity Not explicitly reported (inferred potential for antiviral activity) IC50 values <1 μM against HIV-1 entry in pseudovirus assays

Key Differences :

  • The difluorophenyl group may enhance binding affinity to hydrophobic pockets compared to chlorophenyl due to fluorine’s electronegativity and reduced steric hindrance.

Umami Flavoring Oxalamides

The oxalamide N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () serves as a umami flavor enhancer. Comparative analysis:

Feature Target Compound S336 (Umami Agonist)
Aromatic Substituent 2,4-Difluorophenyl 2,4-Dimethoxybenzyl (electron-donating, bulkier)
N2 Substituent Cyclopropane-hydroxymethyl 2-(Pyridin-2-yl)ethyl (aromatic, basic nitrogen)
Application Undisclosed (potential medicinal use) Food additive (FEMA 4233, Savorymyx® UM33) with high hTAS1R1/hTAS1R3 receptor affinity

Key Differences :

  • The dimethoxybenzyl group in S336 enhances solubility and receptor binding via methoxy hydrogen bonding, whereas the difluorophenyl group in the target compound may prioritize membrane permeability.
  • The hydroxymethyl cyclopropane in the target compound introduces polarity absent in S336’s pyridylethyl chain, which could influence metabolic stability .

Soluble Epoxide Hydrolase (sEH) Inhibitors

Adamantane-containing oxalamides like N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6) () inhibit sEH. Structural comparison:

Feature Target Compound sEH Inhibitors
N1 Substituent 2,4-Difluorophenyl Adamantyl (highly lipophilic, rigid)
N2 Substituent Hydroxymethyl cyclopropane Benzyloxy (polar, hydrolytically labile)
Biological Target Undisclosed Human sEH (IC50 values in nM range)

Key Differences :

  • Adamantyl groups in sEH inhibitors maximize hydrophobic interactions with enzyme pockets, while the difluorophenyl group may balance lipophilicity and electronic effects.
  • The hydroxymethyl group in the target compound could reduce metabolic clearance compared to benzyloxy groups, which are prone to hydrolysis .

Physicochemical Data

Hypothetical properties based on structural analogues:

Parameter Target Compound HIV Inhibitor (Compound 6) S336 (Umami Agent)
Molecular Weight ~320 g/mol 481.95 g/mol 385.4 g/mol
LogP ~2.5 (balanced lipophilicity) 3.1 1.8
HPLC Purity Not reported 95.0% >90%

Notes:

  • The difluorophenyl group increases logP compared to S336’s dimethoxybenzyl but reduces it relative to chlorophenyl-thiazole hybrids.
  • Hydroxymethyl cyclopropane may enhance aqueous solubility versus adamantyl or thiazole groups .

Biological Activity

N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound classified under oxamides, characterized by its unique structural features that may impart significant biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄F₂N₂O₃
  • Molecular Weight : 284.26 g/mol
  • CAS Number : 1251560-65-2

The compound features a difluorophenyl moiety and a cyclopropyl group, which are believed to enhance its interaction with biological targets, potentially leading to therapeutic effects.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific enzymes or receptors in biological systems. The oxamide functional group is known for its potential in enzyme inhibition and receptor modulation, which could be crucial for therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antiproliferative effects in various cancer cell lines. For instance, studies on related oxamide derivatives have shown significant inhibition of cancer cell growth through mechanisms involving topoisomerase inhibition .

Enzyme Inhibition

Oxamides are often explored for their ability to inhibit specific enzymes. The unique structure of this compound may enhance its binding affinity to target enzymes, potentially leading to the modulation of metabolic pathways relevant in diseases such as cancer or metabolic disorders.

Receptor Modulation

The compound's structural features suggest it may act as a modulator of certain receptors. Preliminary studies indicate that similar compounds can selectively activate serotonin receptors, which could have implications for treating mood disorders or other neuropsychiatric conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Study Findings
Study 1 (1999)Investigated hydroxymethyl derivatives showing antiproliferative effects against mammalian cells .
Study 2 (2017)Reported on N-substituted cyclopropyl compounds exhibiting selective agonist activity at serotonin receptors .
Study 3 (2023)Analyzed structural modifications in oxamide derivatives that enhance enzyme inhibition potential .

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps:

  • Formation of Cyclopropyl Intermediate : This can be achieved through cyclopropanation reactions.
  • Introduction of Difluorophenyl Group : Achieved via nucleophilic substitution reactions.
  • Final Oxamide Formation : Involves coupling reactions to form the final oxamide structure.

These synthetic routes are crucial for optimizing yield and purity while ensuring the desired biological activity is retained.

Q & A

(Basic) What are the optimal synthetic routes for N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
Synthesis typically involves a multi-step approach:

Intermediate Preparation : Synthesize the cyclopropylmethyl-hydroxymethyl and 2,4-difluorophenylamine intermediates separately. For cyclopropyl derivatives, ring-opening reactions or cyclopropanation via Simmons-Smith conditions are common .

Oxalamide Coupling : React intermediates using oxalyl chloride or activated esters under inert atmospheres. Low temperatures (0–5°C) minimize side reactions like hydrolysis .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key Reaction Conditions:

StepSolventTemperatureCatalystYield Optimization
Cyclopropane formationDCM0°CZn-Cu coupleSlow addition of diiodomethane
Amide couplingDMFRTHATU/DIPEAExcess oxalyl chloride (1.5 equiv)

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